2,4-Dichlorophenethyl alcohol
Overview
Description
2,4-Dichlorophenethyl alcohol is a derivative of phenethyl alcohol . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenethyl alcohol involves selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . The yield of the reaction is 65% .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenethyl alcohol is C8H8Cl2O . The molecular weight is 191.05 . The SMILES string is OCCc1ccc(Cl)cc1Cl .Physical And Chemical Properties Analysis
2,4-Dichlorophenethyl alcohol has a boiling point of 119 °C/0.8 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.566 (lit.) .Scientific Research Applications
“2,4-Dichlorophenethyl alcohol” is a phenethyl alcohol derivative . One application that has been documented involves its use in selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . This process involves the removal of halogen atoms (in this case, chlorine) from the organic compound, which can be useful in various chemical synthesis and environmental remediation applications.
“2,4-Dichlorophenethyl alcohol” is a phenethyl alcohol derivative . It’s used in various research contexts, but specific applications are not readily available in the sources I have access to. One documented application involves its use in selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . This process involves the removal of halogen atoms (in this case, chlorine) from the organic compound, which can be useful in various chemical synthesis and environmental remediation applications .
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGKPVJAALUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370122 | |
Record name | 2,4-Dichlorophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenethyl alcohol | |
CAS RN |
81156-68-5 | |
Record name | 2,4-Dichlorophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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